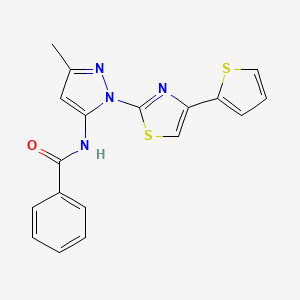![molecular formula C23H20BrCl2N5O2 B2376487 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 921077-17-0](/img/no-structure.png)
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H20BrCl2N5O2 and its molecular weight is 549.25. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Methods : This compound and similar derivatives have been synthesized through various methods, including multistep synthesis from different starting materials, showcasing the compound's chemical versatility. These methods are significant for understanding the chemical properties and potential applications of the compound (Šimo et al., 1995).
Structural Analysis : Studies have focused on understanding the molecular structure and hydrogen-bonded chains in isostructural compounds. This research contributes to the knowledge of the compound's molecular interactions and structural characteristics (Portilla et al., 2005).
Chemical Reactions and Properties
Reactivity and Chemical Properties : Research has been conducted on the reactivity of similar compounds in various chemical reactions. Understanding these properties can lead to potential applications in synthesis and material science (Rauf et al., 2010).
Crystal Structures and Interactions : Studies on related compounds have examined their crystal structures and molecular interactions, such as hydrogen bonding and pi-pi stacking interactions. These insights are crucial for applications in crystallography and material design (Trilleras et al., 2009).
Potential Applications
Catalysis and Green Chemistry : Research on derivatives has explored their use in catalysis, highlighting the potential for environmentally friendly chemical processes (Salari et al., 2017).
Novel Synthesis Pathways : Studies have also developed novel synthetic pathways for related compounds, expanding the possibilities for synthesizing new materials with unique properties (Hesek et al., 1994).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione, followed by bromination of the resulting product and subsequent reaction with 4-bromophenylacetic acid. The final step involves the methylation of the resulting product to yield the target compound.", "Starting Materials": [ "2,4-dichlorobenzylamine", "7,8-dihydro-6H-purine-2,4-dione", "4-bromophenylacetic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione in the presence of sodium hydroxide and methanol to yield 3-(2,4-dichlorophenyl)methyl-7,8-dihydro-1,7-dimethyl-6H-purine-2,4-dione.", "Step 2: Bromination of the product from step 1 with bromine in chloroform to yield 3-(2,4-dichlorophenyl)methyl-9H-purine-2,4,7-trione.", "Step 3: Reaction of the product from step 2 with 4-bromophenylacetic acid in the presence of hydrochloric acid and diethyl ether to yield 9-(4-bromophenyl)-3-(2,4-dichlorophenyl)methyl-9H-purine-2,4,7-trione.", "Step 4: Methylation of the product from step 3 with methyl iodide in the presence of sodium hydroxide and methanol to yield the target compound, 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
CAS番号 |
921077-17-0 |
製品名 |
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
分子式 |
C23H20BrCl2N5O2 |
分子量 |
549.25 |
IUPAC名 |
9-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20BrCl2N5O2/c1-13-10-29(17-7-4-15(24)5-8-17)22-27-20-19(30(22)11-13)21(32)31(23(33)28(20)2)12-14-3-6-16(25)9-18(14)26/h3-9,13H,10-12H2,1-2H3 |
InChIキー |
CSOCDVVHHIUKQS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



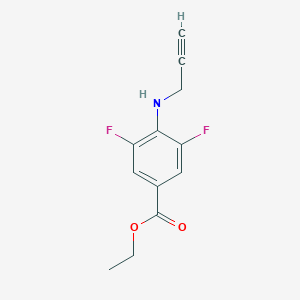
![4-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2376408.png)
![6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2376409.png)
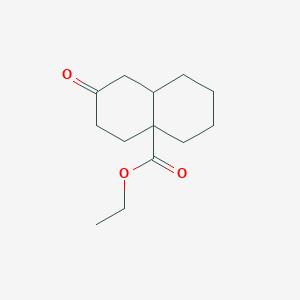
![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376416.png)

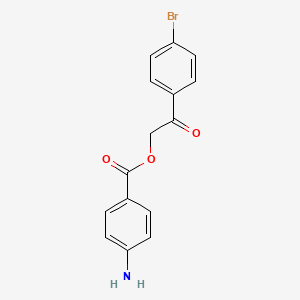
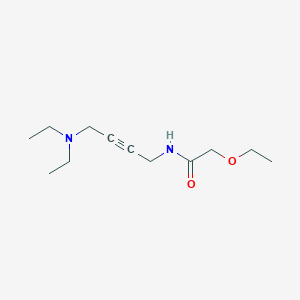
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2376421.png)
![1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2376423.png)
![2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376425.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2376426.png)
